5-Amino-6-methylheptan-3-ol
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Overview
Description
5-Amino-6-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO. It is a secondary alcohol with an amino group and a methyl group attached to the heptane chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-6-methylheptan-3-ol can be synthesized through several methods. One common approach involves the hydrogenation of ethyl-isoamylketone. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where ethyl-isoamylketone is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-Amino-6-methylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 5-Amino-6-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-heptanol: A secondary alcohol with a similar structure but without the amino group.
4-Methylheptan-3-ol: Another secondary alcohol with a different position of the methyl group.
Uniqueness
5-Amino-6-methylheptan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the heptane chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
5-Amino-6-methylheptan-3-ol, a compound with the molecular formula C7H17NO, is an amino alcohol that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound can be synthesized through various methods, including the hydrogenation of ethyl-isoamylketone in the presence of catalysts such as palladium on carbon (Pd/C) under controlled conditions . The compound's chirality at the 3 and 5 positions contributes to its unique biological activity .
Biological Activity
Research indicates that this compound possesses several biological activities:
1. Neuroprotective Effects
- The compound has been studied for its potential neuroprotective properties, particularly in models of neuronal injury. It interacts with voltage-gated calcium channels, potentially modulating neurotransmitter release and offering therapeutic benefits for neurological disorders .
2. Antimicrobial and Anti-inflammatory Properties
- Preliminary studies suggest that this compound may exhibit antimicrobial activity and anti-inflammatory effects. These properties are significant in developing treatments for infections and inflammatory diseases .
3. Mechanism of Action
- The mechanism involves binding to specific receptors or enzymes, leading to modulation of various biological pathways. For instance, it may inhibit certain enzyme activities or activate signaling pathways associated with inflammation and pain .
Table: Summary of Biological Activities
Activity | Description | References |
---|---|---|
Neuroprotection | Modulates neurotransmitter release via calcium channel interaction | |
Antimicrobial | Exhibits potential antimicrobial effects against various pathogens | |
Anti-inflammatory | Reduces inflammation markers in cell models |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound on PC12 cells exposed to corticosterone, researchers found significant reductions in cell injury markers. The compound's ability to modulate calcium influx was highlighted as a key mechanism underlying its protective effects .
Case Study: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of this compound in lipopolysaccharide-induced RAW 264.7 macrophages. Results indicated a notable decrease in nitric oxide production, suggesting its utility in managing inflammatory responses .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other amino alcohols but is distinguished by its unique functional groups that enhance its biological properties.
Compound Name | Structure Type | Unique Features |
---|---|---|
(3S,5S)-5-Amino-6-methylheptan-3-ol | Amino Alcohol | Different stereochemistry affects biological activity |
6-Methyl-3-heptanol | Alcohol | Lacks amino group; primarily used as solvent |
2-Methylheptanamine | Amino Alkane | Shorter carbon chain; different pharmacological properties |
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
FFLAQPQLAQIDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(C)C)N)O |
Origin of Product |
United States |
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